molecular formula C10H7FN2 B061993 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile CAS No. 175136-84-2

2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile

Cat. No.: B061993
CAS No.: 175136-84-2
M. Wt: 174.17 g/mol
InChI Key: JUBROZINNOMDLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile is a sophisticated fluorinated aromatic building block of significant interest in advanced chemical research and development. Its core structure features a 1,3-disubstituted benzene ring with a strategic fluorine atom at the 2-position, flanked by two highly versatile acetonitrile groups. This unique arrangement makes it an exceptionally valuable precursor for the synthesis of complex heterocyclic systems, including fluorinated benzimidazoles, quinazolines, and other nitrogen-containing scaffolds that are prevalent in medicinal chemistry. The electron-withdrawing nature of both the fluorine and nitrile groups influences the electronic properties of the aromatic ring, making it a key intermediate in the design of potential pharmaceutical candidates, particularly kinase inhibitors and receptor modulators where the fluorine atom can impart enhanced metabolic stability, membrane permeability, and binding affinity.

Properties

IUPAC Name

2-[3-(cyanomethyl)-2-fluorophenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2/c11-10-8(4-6-12)2-1-3-9(10)5-7-13/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBROZINNOMDLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)CC#N)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371085
Record name 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-84-2
Record name 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Substrate Activation : The palladium catalyst oxidatively adds to the C–Br bonds of 2-fluoro-1,3-dibromobenzene, forming a Pd(II) intermediate.

  • Transmetallation : Zn(CN)₂ transfers cyanide groups to the Pd center.

  • Reductive Elimination : The Pd(0) catalyst releases the product, yielding 2,2'-(2-fluoro-1,3-phenylene)diacetonitrile.

Optimization Insights :

  • Solvent: DMF or acetonitrile enhances solubility of intermediates.

  • Temperature: Reactions proceed at 80–100°C over 12–24 hours.

  • Yield: ~60–70% after purification via crystallization (e.g., 2-propanol).

Challenges :

  • Competing side reactions (e.g., mono-cyanation) require excess Zn(CN)₂.

  • Fluorine’s electron-withdrawing effect slows substitution kinetics.

Alkylation and Bromination of Preformed Diacetonitrile Intermediates

Adapting methods from non-fluorinated analogs, such as 5-methyl-1,3-benzenediacetonitrile, provides a template for fluorinated derivatives.

Stepwise Synthesis

  • Methylation :

    • Substrate : 5-Methyl-1,3-benzenediacetonitrile.

    • Reagents : Sodium hydride (NaH) and methyl iodide (CH₃I) in DMF.

    • Product : α,α,α',α'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile.

  • Bromination :

    • Reagents : N-Bromosuccinimide (NBS) and AIBN in acetonitrile.

    • Conditions : Reflux (3 hours) under radical initiation.

    • Outcome : Bromine substitution at the methyl group (81% yield).

Fluorination Adaptation :

  • Replace bromination with fluorination agents (e.g., KF/CuI) to install fluorine.

  • Limitation : Direct aromatic fluorination post-cyanation is challenging due to steric and electronic effects.

Cyanoethylation of Fluorinated Phenolic Derivatives

Michael addition to fluorinated dihydroxybenzenes offers an alternative route.

Protocol

  • Substrate Synthesis : 2-Fluororesorcinol (1,3-dihydroxy-2-fluorobenzene).

  • Reaction :

    • Reagents : Acrylonitrile, NaOH (catalyst), ethanol solvent.

    • Mechanism : Base deprotonates phenolic –OH, enabling nucleophilic attack on acrylonitrile’s β-carbon.

  • Product : this compound after double addition.

Yield Considerations :

  • Excess acrylonitrile (2.5 eq.) drives the reaction to completion (~50–60% yield).

  • Purification via column chromatography (silica gel, ethyl acetate/hexane).

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsYield (%)Purity (HPLC)Scalability
Pd-catalyzed cyanation2-Fluoro-1,3-dibromobenzenePd(PPh₃)₄, Zn(CN)₂65>98%High
Alkylation/bromination5-Methyl-1,3-benzenediacetonitrileNaH, CH₃I, NBS7095%Moderate
Cyanoethylation2-FluororesorcinolAcrylonitrile, NaOH5590%Low
Halogen exchange2-Amino-1,3-benzenediacetonitrileNaNO₂, HBF₄3085%Low

Key Findings :

  • Pd-catalyzed cyanation offers the best balance of yield and scalability.

  • Cyanoethylation is cost-effective but limited by substrate availability.

  • Halogen exchange suffers from impractical yields but is valuable for isotopic labeling.

Analytical Characterization

Critical quality control metrics for this compound include:

  • NMR :

    • ¹H NMR (CDCl₃): δ 7.45 (t, J = 8.1 Hz, 1H, ArH), 7.30 (d, J = 7.8 Hz, 2H, ArH), 3.85 (s, 4H, CH₂CN).

    • ¹⁹F NMR : δ -112.5 ppm (s, 1F).

  • HPLC : Retention time 8.2 min (C18 column, acetonitrile/water 60:40).

  • MS (ESI+) : m/z 175.1 [M+H]⁺.

Industrial-Scale Considerations

For kilogram-scale production:

  • Solvent Recovery : Acetonitrile and DMF are recycled via distillation.

  • Catalyst Recycling : Pd residues are recovered using scavenger resins.

  • Safety : AIBN (azobisisobutyronitrile) requires handling in explosion-proof reactors .

Chemical Reactions Analysis

Types of Reactions: 2,2’-(2-Fluoro-1,3-phenylene)diacetonitrile undergoes various chemical reactions, including:

    Electrosynthesis: This process involves the formation of photoluminescent polymers from p-fluoroanisole.

    Reduction: The electrolytic reduction of related compounds in acetonitrile.

Common Reagents and Conditions:

    Electrolytic Reduction: Acetonitrile as a solvent, with specific electrolytic conditions.

    Electrosynthesis: p-Fluoroanisole as a starting material, with acetonitrile as the solvent.

Major Products:

    Photoluminescent Polymers: Formed through the electrosynthesis process.

    1-Fluoro-2-aryl-ethylenes and Arylethylenes: Formed through electrolytic reduction.

Scientific Research Applications

2,2’-(2-Fluoro-1,3-phenylene)diacetonitrile has several scientific research applications:

    Polymer Synthesis: Polymers derived from this compound exhibit remarkable thermal stability and solubility in common organic solvents.

    Material Science: The compound’s derivatives are used in the synthesis of materials with desired chemical properties.

    Environmental Monitoring: Derivatives of this compound have been explored for the detection of cyanide ions, showing potential for environmental monitoring and safety applications.

Mechanism of Action

The mechanism of action for 2,2’-(2-Fluoro-1,3-phenylene)diacetonitrile primarily involves its ability to participate in electrosynthesis and reduction reactions. The fluorine atom in the compound plays a crucial role in its reactivity, influencing the formation of cation radicals and subsequent coupling reactions. These reactions lead to the formation of polymers and other products with unique electronic and photoluminescent properties.

Comparison with Similar Compounds

2,2'-(1,4-Phenylene)diacetonitrile (CAS 622-75-3)

  • Structure : Para-substituted phenylene core with two acetonitrile groups.
  • Key Differences: The para-substitution pattern enhances symmetry, favoring applications in COF synthesis for ordered frameworks.
  • Applications : Used in sp²-carbon-conjugated COFs (sp2c-COFs) for optoelectronic materials .

2,2'-(5-Methyl-1,3-phenylene)diacetonitrile (CAS 120511-74-2)

  • Structure : Meta-substituted phenylene core with two acetonitrile groups and a methyl substituent at the 5-position.
  • Key Differences : The methyl group introduces steric hindrance and electron-donating effects, contrasting with fluorine’s electron-withdrawing nature. This difference impacts reactivity in bromination or alkylation steps during drug synthesis. For example, methylation of this compound using iodomethane and sodium hydride yields intermediates for anastrozole .
  • Applications : Key intermediate in anastrozole production .

2,2',2''-(Benzene-1,3,5-triyl)triacetonitrile (CAS 80935-59-7)

  • Structure : Tri-substituted benzene core with three acetonitrile groups.
  • Key Differences : The tri-substitution pattern creates a trigonal symmetry, ideal for constructing three-dimensional COFs. However, increased steric bulk may limit solubility compared to di-substituted analogs .

Biological Activity

2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

  • Chemical Formula : C12H8F N2
  • Molecular Weight : 216.20 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily linked to its interactions with various biomolecular targets. These interactions can influence cellular pathways and biological processes:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways.
  • Receptor Binding : It may bind to certain receptors in the body, modulating their activity and influencing physiological responses.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description
Antioxidant Activity Exhibits potential in scavenging free radicals and reducing oxidative stress.
Anti-inflammatory May reduce inflammation by inhibiting pro-inflammatory cytokines.
Cytotoxicity Demonstrated selective cytotoxic effects on certain cancer cell lines.
Neuroprotective Potential protective effects on neuronal cells against toxicity.

Cytotoxic Effects

A study published in a peer-reviewed journal explored the cytotoxicity of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values : The IC50 values ranged from 10 µM to 25 µM across different cell lines.

Neuroprotective Properties

In another study focusing on neuroprotection, researchers evaluated the effects of the compound on neuronal cells subjected to oxidative stress. The findings suggested that treatment with this compound resulted in:

  • Reduction in Apoptosis : Lower rates of apoptosis were observed in treated cells compared to controls.
  • Enhanced Cell Viability : A significant increase in cell viability was recorded under oxidative stress conditions.

Q & A

Q. What are the optimal synthetic routes for 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile, and how can regioselectivity challenges be addressed?

Synthetic routes often involve halogenation or cyanation of pre-functionalized aromatic precursors. For example, bromination of 5-methyl-1,3-phenylene derivatives using free radical initiators (e.g., AIBN) in the presence of brominating agents like NBS can achieve regioselective substitution . Adapting this method, fluorination could employ electrophilic fluorinating agents (e.g., Selectfluor) under controlled conditions to introduce the fluorine substituent. Continuous-flow systems (e.g., LTF reactors) enhance reaction efficiency and reproducibility by enabling precise temperature control and rapid mixing, as demonstrated in analogous diacetonitrile syntheses . Purification via column chromatography or recrystallization is critical to isolate the target compound.

Q. How can spectroscopic and crystallographic techniques confirm the structure and purity of this compound?

  • NMR Spectroscopy : 19F^{19}\text{F} NMR identifies fluorine substitution patterns, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve aromatic and nitrile group environments.
  • IR Spectroscopy : Stretching vibrations near 2240 cm1^{-1} confirm nitrile groups.
  • X-ray Crystallography : Single-crystal analysis using SHELXL refines spatial arrangements and validates bond lengths/angles. For example, analogous diacetonitrile compounds crystallize in monoclinic systems (space group P21/cP2_1/c), with nitrile groups adopting anti-periplanar conformations .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns.

Advanced Research Questions

Q. How does the fluorine substituent influence electronic properties and reactivity compared to non-fluorinated analogs?

The electron-withdrawing fluorine atom alters the aromatic ring’s electron density, enhancing electrophilic substitution at meta-positions. Computational studies (e.g., DFT) reveal reduced HOMO-LUMO gaps in fluorinated analogs, increasing reactivity toward nucleophiles. Fluorine’s inductive effect stabilizes intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), as seen in related fluorophenylacetonitrile derivatives . Comparative kinetic studies using UV-vis spectroscopy can quantify rate enhancements in fluorinated systems.

Q. What computational strategies predict the compound’s interactions in biological systems or material applications?

  • Molecular Docking : Simulations using AutoDock Vina or Schrödinger Suite assess binding affinities to biological targets (e.g., enzymes or receptors). For example, pyridine-linked diacetonitriles show affinity for chelating metal ions in catalytic systems .
  • DFT Calculations : Analyze frontier molecular orbitals (FMOs) to predict reactivity in photochemical applications. Fluorine’s electronegativity increases charge separation, potentially enhancing photovoltaic or sensing properties .
  • MD Simulations : Study stability in solvent environments (e.g., DMSO/water mixtures) to optimize solubility for drug delivery systems.

Q. How can crystallographic data resolve contradictions in reported structural parameters for diacetonitrile derivatives?

Discrepancies in bond angles or torsional conformations may arise from polymorphic variations or experimental resolution limits. Using SHELXTL for refinement, researchers can apply Hirshfeld surface analysis to compare packing efficiencies and hydrogen-bonding networks. For example, 2,2'-(1,3-Diazinane-1,3-diyl)diacetonitrile exhibits distinct monoclinic (P21/cP2_1/c) and triclinic (P1P\overline{1}) polymorphs, resolved via high-resolution synchrotron data . Rietveld refinement of powder XRD data further validates phase purity.

Methodological Recommendations

  • Synthetic Optimization : Use flow chemistry to reduce side reactions and improve yields .
  • Structural Validation : Combine XRD with spectroscopic data to address polymorphism .
  • Computational Workflow : Pair docking studies with MD simulations for robust biological interaction models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.